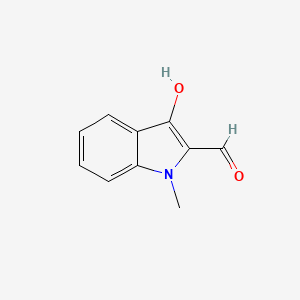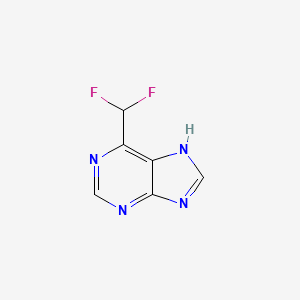
6-(difluoromethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-7H-purine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-7H-purine typically involves the introduction of the difluoromethyl group into the purine ring. One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction conditions often involve the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and scalability. The choice of difluoromethylating agents and reaction conditions can be optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions adjacent to the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are common reducing agents, often used in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated purine oxides, while reduction can produce difluoromethylated purine alcohols .
Applications De Recherche Scientifique
6-(Difluoromethyl)-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Mécanisme D'action
The mechanism of action of 6-(difluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-7H-purine: A non-fluorinated analog with similar structural features but different chemical and biological properties.
6-Trifluoromethyl-7H-purine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and biological activity.
6-Chloromethyl-7H-purine: Contains a chloromethyl group, which can undergo different substitution reactions compared to the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(difluoromethyl)-7H-purine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4F2N4 |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
6-(difluoromethyl)-7H-purine |
InChI |
InChI=1S/C6H4F2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
Clé InChI |
MAYQYIJRWRSCQV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


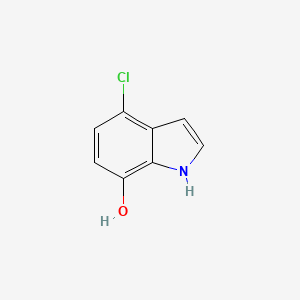
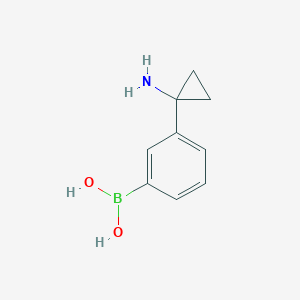
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)


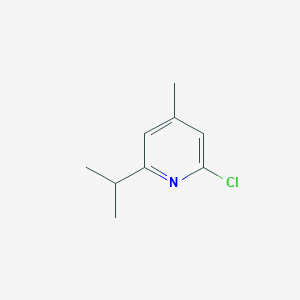
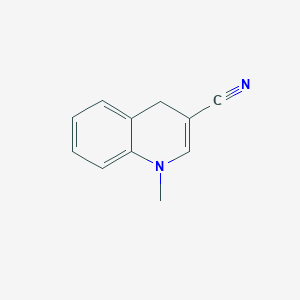
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)

